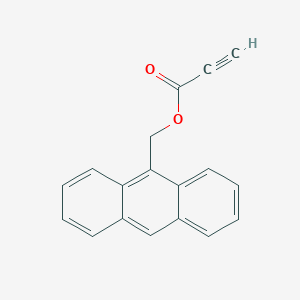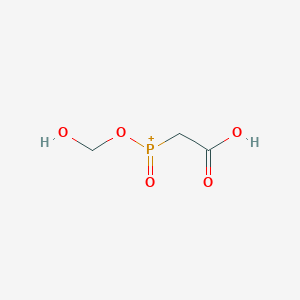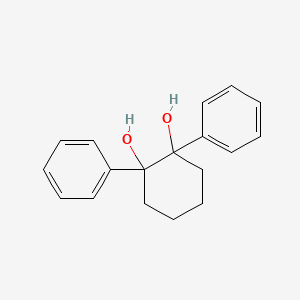
1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime is a chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 . This compound is known for its unique structure, which includes a pyridine ring and dioxime functional groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime typically involves the reaction of 1,2-propanedione with 4-amino-1,4-dihydropyridine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Propanedione, 1-(4-imino-1(4H)-pyridinyl)-, 1,2-dioxime
- 1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
66664-90-2 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(NE)-N-[(1E)-1-hydroxyimino-1-(4-iminopyridin-1-yl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H10N4O2/c1-6(10-13)8(11-14)12-4-2-7(9)3-5-12/h2-5,9,13-14H,1H3/b10-6+,11-8+ |
InChI Key |
XLZQPOVUUITHNG-NSJFVGFPSA-N |
Isomeric SMILES |
C/C(=N\O)/C(=N\O)/N1C=CC(=N)C=C1 |
Canonical SMILES |
CC(=NO)C(=NO)N1C=CC(=N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


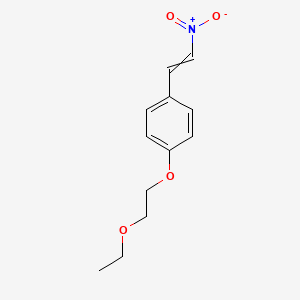
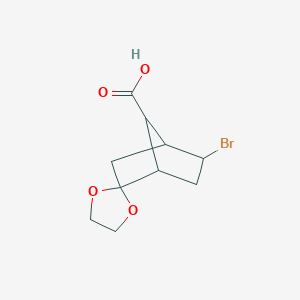

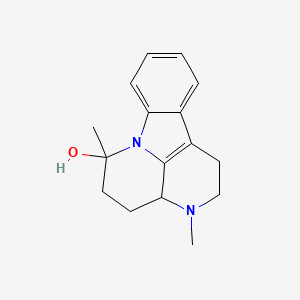
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
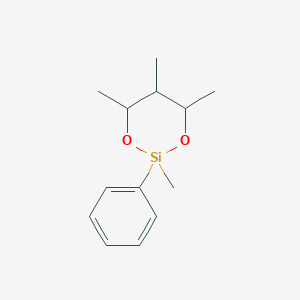
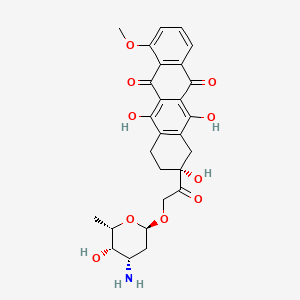
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
